molecular formula C9H11N3O3S2 B6955387 N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-3-methylsulfonylpropanamide

N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-3-methylsulfonylpropanamide

Cat. No.: B6955387
M. Wt: 273.3 g/mol
InChI Key: YRLJUNZSHWKHJS-UHFFFAOYSA-N
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Description

N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-3-methylsulfonylpropanamide is a chemical compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-3-methylsulfonylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3S2/c1-6-7(5-10)9(16-12-6)11-8(13)3-4-17(2,14)15/h3-4H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLJUNZSHWKHJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1C#N)NC(=O)CCS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-3-methylsulfonylpropanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thiourea under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using cyanide salts.

    Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation reactions using reagents like methylsulfonyl chloride.

    Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the thiazole derivative with a suitable amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-3-methylsulfonylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-3-methylsulfonylpropanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Biological Research: It is used in various biological assays to study its effects on different biological systems.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-3-methylsulfonylpropanamide involves its interaction with specific molecular targets and pathways. The cyano group and thiazole ring are known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyano-3-methyl-1,2-thiazol-5-yl)butanamide
  • N-{2-[(4-cyano-3-methyl-1,2-thiazol-5-yl)amino]ethyl}cyclopropanecarboxamide

Uniqueness

N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-3-methylsulfonylpropanamide is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

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